molecular formula C15H12BrN3O4 B5774698 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5774698
M. Wt: 378.18 g/mol
InChI Key: VJCNFZLQVKHILN-UHFFFAOYSA-N
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Description

4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 432.28 g/mol.

Mechanism of Action

The mechanism of action of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, this compound has been shown to have a high degree of selectivity towards cancer cells, which can reduce the risk of side effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Future studies could also focus on the development of more soluble forms of this compound that can be administered in vivo more easily. Finally, the potential use of this compound as a diagnostic tool for various diseases could also be explored.

Synthesis Methods

The synthesis of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-bromoaniline with 2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with N,N'-carbonyldiimidazole and benzyl isocyanide to obtain this compound. The synthesis method is relatively straightforward and has been optimized to produce high yields of this compound.

Scientific Research Applications

4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c16-12-7-5-10(6-8-12)15(17)18-23-14(20)9-11-3-1-2-4-13(11)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCNFZLQVKHILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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